4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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Overview
Description
4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable thiocarbonyl compound under acidic or basic conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimizing reaction parameters and using efficient purification techniques such as recrystallization or chromatography are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE include other pyridine derivatives with different substituents on the aromatic ring or variations in the thiocarbonyl group. Examples include:
- 4-BENZYL-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- 4-BENZYL-N-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups
Properties
IUPAC Name |
4-benzyl-N-(3,4-dimethylphenyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S/c1-16-8-9-20(14-17(16)2)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYSVWDJVTNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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